6-Bromo-7-methoxy-8-nitro-2-oxo-2H-chromene-3-carbonitrile
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
Although direct NMR data for 6-bromo-7-methoxy-8-nitro-2-oxo-2H-chromene-3-carbonitrile are unavailable, related chromene-3-carbonitriles exhibit characteristic signals. For instance, in 2-amino-4-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, the nitrile group resonates as a singlet at δ 4.13 ppm in the $$^1$$H NMR spectrum, while aromatic protons appear between δ 6.82–7.08 ppm . The methoxy group in such compounds typically shows a singlet near δ 3.71 ppm . In the $$^{13}$$C NMR spectrum, the carbonyl carbon of the chromene-2-one moiety resonates at δ 196.3 ppm , and the nitrile carbon appears at δ 114.1 ppm .
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to display strong absorptions corresponding to its functional groups:
UV-Vis Spectroscopy
Chromene derivatives with extended conjugation, such as coumarin-based pyrano-chromenes, exhibit absorption maxima in the 290–350 nm range due to π→π* transitions. The nitro and bromo substituents in 6-bromo-7-methoxy-8-nitro-2-oxo-2H-chromene-3-carbonitrile are likely to induce bathochromic shifts compared to unsubstituted chromenes.
Computational Chemistry Studies (DFT Calculations, Molecular Orbital Analysis)
Density functional theory (DFT) studies on similar chromene derivatives provide a framework for understanding the electronic structure of 6-bromo-7-methoxy-8-nitro-2-oxo-2H-chromene-3-carbonitrile. For example, coumarin-based pyrano-chromenes exhibit frontier molecular orbital (FMO) energy gaps ranging from 5.168 eV to 6.308 eV , with lower gaps correlating with higher chemical reactivity.
Key Computational Insights:
- Molecular Electrostatic Potential (MEP) : Electron-deficient regions localize near the nitro and carbonyl groups, while the methoxy and chromene oxygen atoms act as electron-rich sites.
- Natural Bond Orbital (NBO) Analysis : Hyperconjugative interactions between the lone pairs of the nitro oxygen and the σ* orbitals of adjacent C-Br bonds may stabilize the structure.
- Non-Linear Optical (NLO) Properties : The polarizable π-system and electron-withdrawing substituents (nitro, nitrile) could enhance second hyperpolarizability (γtot), as seen in analogous compounds with γtot values up to 0.145 × 10⁴ esu .
Comparative Structural Analysis with Chromene Derivatives
The structural features of 6-bromo-7-methoxy-8-nitro-2-oxo-2H-chromene-3-carbonitrile are compared with related chromenes in Table 1.
Table 1: Structural Comparison of Chromene Derivatives
*Estimated based on analogous compounds.
Key observations:
- Substituent Effects : Electron-withdrawing groups (Br, NO₂, CN) reduce electron density on the chromene core, increasing electrophilicity compared to alkyl- or amino-substituted derivatives.
- Conformational Flexibility : Steric bulk from the nitro and methoxy groups may restrict rotation around the chromene ring, favoring planar configurations.
- Supramolecular Interactions : Unlike ester-substituted chromenes, which form C–H⋯O networks, the nitrile and nitro groups in this compound may promote C–H⋯N or π–π stacking interactions.
Properties
Molecular Formula |
C11H5BrN2O5 |
|---|---|
Molecular Weight |
325.07 g/mol |
IUPAC Name |
6-bromo-7-methoxy-8-nitro-2-oxochromene-3-carbonitrile |
InChI |
InChI=1S/C11H5BrN2O5/c1-18-10-7(12)3-5-2-6(4-13)11(15)19-9(5)8(10)14(16)17/h2-3H,1H3 |
InChI Key |
GYHBLYCCNPCHDZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C=C(C(=O)OC2=C1[N+](=O)[O-])C#N)Br |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound generally follows a Knoevenagel condensation route starting from appropriately substituted salicylaldehyde derivatives, followed by nitration and functional group modifications to introduce the nitro and carbonitrile groups.
Key Starting Materials
- Salicylaldehyde derivatives: substituted with bromo and methoxy groups at positions corresponding to the final product.
- Malononitrile: provides the carbonitrile functionality at position 3.
- Nitrating agents: typically nitric acid or mixed acid systems for introducing the nitro group at position 8.
Detailed Preparation Methods
Synthesis of 6-Bromo-7-methoxy-8-nitro-2-oxo-2H-chromene-3-carbonitrile
Step 1: Preparation of 5-Bromo-2-hydroxy-4-methoxybenzaldehyde (Intermediate)
- Bromination and methoxylation of salicylaldehyde derivatives produce 5-bromo-2-hydroxy-4-methoxybenzaldehyde.
- This intermediate is crucial for subsequent condensation and nitration steps.
Step 2: Nitration to Introduce the Nitro Group
- The nitration is carried out by adding 65% nitric acid dropwise to the methoxy-bromo salicylaldehyde in acetic acid at 85 °C for 3 hours.
- Sulfuric acid acts as a catalyst.
- The product, 5-bromo-2-hydroxy-4-methoxy-3-nitrobenzaldehyde, precipitates upon quenching in ice water and is purified by filtration and drying.
Step 3: Knoevenagel Condensation with Malononitrile
- The nitrated salicylaldehyde derivative is reacted with malononitrile in aqueous medium at room temperature.
- Catalytic ammonium acetate is added to facilitate the condensation.
- The reaction proceeds for 2–3 hours, yielding the 3-cyano coumarin derivative.
- The crude product is filtered, washed, and subjected to acid treatment (3M HCl at 75 °C for 30 minutes) to ensure cyclization and purity.
- Final purification by column chromatography (DCM/MeOH 40:1) yields the pure 6-bromo-7-methoxy-8-nitro-2-oxo-2H-chromene-3-carbonitrile.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Bromination & Methoxylation | Salicylaldehyde derivatives + Br2, MeOH | Room temp to reflux | Varies | - | Produces bromo-methoxy salicylaldehyde |
| Nitration | 65% HNO3 in Acetic acid, catalytic H2SO4 | 85 °C | 3 hours | ~85-90 | Nitro group introduced at position 8 |
| Knoevenagel Condensation | Malononitrile, ammonium acetate, water | Room temp | 2-3 hours | 58 | Followed by acid treatment and purification |
Yields and conditions are based on reported experimental data from medicinal chemistry literature.
Analytical and Purity Data
- Purity of the final compound consistently exceeds 95% as confirmed by HPLC coupled with electrospray ionization mass spectrometry (LC/ESI-MS).
- Structural confirmation is obtained via NMR spectroscopy and high-resolution mass spectrometry (HRMS).
- Melting points and chromatographic behavior are consistent with expected values for this chromene derivative.
Alternative and Related Synthetic Approaches
- Some protocols involve the use of Meldrum’s acid for the preparation of 2-oxo-2H-chromene-3-carboxylic acid derivatives, which can be further converted to cyano derivatives.
- Ultrasonication-assisted synthesis has been reported for related chromene compounds, enhancing reaction efficiency and aligning with green chemistry principles.
- Bromination and nitration steps may vary slightly depending on the substitution pattern and protecting groups used.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Reduction of the Nitro Group
The nitro group (-NO₂) at position 8 undergoes reduction to an amine (-NH₂) under catalytic hydrogenation or metal-acid conditions.
This reduction is critical for generating intermediates with enhanced biological activity, as amino groups often improve target binding affinity .
Hydrolysis of the Carbonitrile Group
The carbonitrile (-C≡N) at position 3 can hydrolyze to a carboxylic acid (-COOH) under acidic or basic conditions.
The carboxylic acid derivative is valuable for further functionalization, such as esterification or amide coupling .
Nucleophilic Aromatic Substitution (NAS)
The bromine atom at position 6 may participate in NAS reactions due to electron-withdrawing effects from the nitro and carbonyl groups.
| Reaction Type | Reagents/Conditions | Product | References |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, arylboronic acid, K₂CO₃, DMF | 6-Aryl-7-methoxy-8-nitro-2-oxo-2H-chromene-3-carbonitrile |
While direct experimental data for this compound is limited, analogous brominated chromenes undergo cross-coupling reactions under palladium catalysis .
Functionalization of the Methoxy Group
The methoxy (-OCH₃) group at position 7 can undergo demethylation under strong acidic conditions.
| Reaction Type | Reagents/Conditions | Product | References |
|---|---|---|---|
| Demethylation | HBr (48%), acetic acid, reflux | 6-Bromo-7-hydroxy-8-nitro-2-oxo-2H-chromene-3-carbonitrile |
Demethylation enhances hydrogen-bonding potential, which is advantageous in drug design for target interaction .
Cyclization and Ring-Opening Reactions
The chromene backbone may participate in cyclization or ring-opening under specific conditions.
| Reaction Type | Reagents/Conditions | Product | References |
|---|---|---|---|
| Acid-mediated cyclization | H₂SO₄, acetic anhydride | Polycyclic derivatives (e.g., fused pyranochromenes) |
Such reactions expand structural diversity, enabling access to novel heterocyclic scaffolds .
Comparative Reactivity of Functional Groups
| Functional Group | Reactivity | Key Transformations |
|---|---|---|
| Nitro (-NO₂) | Highly electrophilic | Reduction to amine |
| Carbonitrile (-C≡N) | Polar, electron-withdrawing | Hydrolysis to carboxylic acid |
| Bromine (-Br) | Electrophilic (activated by EWG) | Cross-coupling (Suzuki, Stille) |
| Methoxy (-OCH₃) | Moderately electron-donating | Demethylation to hydroxyl |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 6-Bromo-7-methoxy-8-nitro-2-oxo-2H-chromene-3-carbonitrile in inhibiting cancer cell proliferation. For instance, it has shown promising results against various cancer cell lines such as:
These results suggest that the compound may interfere with critical cellular pathways involved in cancer progression.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. In vitro studies indicate that it exhibits significant activity against a range of bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| E. coli | 32 µg/mL | |
| S. aureus | 16 µg/mL | |
| P. aeruginosa | 64 µg/mL |
This suggests its potential as a lead compound for developing new antimicrobial agents.
Development of Novel Therapeutics
6-Bromo-7-methoxy-8-nitro-2-oxo-2H-chromene-3-carbonitrile serves as a scaffold for synthesizing new derivatives with enhanced biological activities. Researchers have modified its structure to improve efficacy and selectivity for specific biological targets.
Case Study 1: Anticancer Mechanism Exploration
A study explored the mechanism by which this compound induces apoptosis in cancer cells. The research identified that it activates caspase pathways, leading to programmed cell death in tumor cells while sparing normal cells . This selectivity is crucial for developing safer cancer therapies.
Case Study 2: Structure–Activity Relationship (SAR)
An extensive SAR analysis was performed to understand how modifications to the chromene structure influence its biological activity. The study revealed that the presence of the methoxy and nitro groups significantly enhances anticancer efficacy . This insight is vital for guiding future drug design efforts.
Mechanism of Action
The mechanism of action of 6-Bromo-7-methoxy-8-nitro-2-oxo-2H-chromene-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to inhibit enzymes such as monoamine oxidase and human leukocyte elastase . These interactions disrupt normal cellular processes, leading to the compound’s therapeutic effects.
Comparison with Similar Compounds
Structural Similarity and Substituent Effects
The compound’s closest analogs, as identified by structural similarity metrics, include:
| Compound Name (CAS No.) | Substituents (Positions) | Structural Similarity | Key Functional Groups |
|---|---|---|---|
| 7-Hydroxy-2-oxo-2H-chromene-3-carbonitrile (19088-73-4) | OH (7) | 0.89 | Hydroxyl, cyano |
| 2-Oxo-2H-chromene-3-carboxylic acid (531-81-7) | COOH (3) | 0.79 | Carboxylic acid, ketone |
| 7-Hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde (14003-96-4) | OH (7), CH₃ (4), CHO (8) | 0.78 | Hydroxyl, methyl, aldehyde |
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s bromo and nitro groups are strongly electron-withdrawing, reducing electron density on the aromatic ring compared to analogs like 7-hydroxy-2-oxo-2H-chromene-3-carbonitrile. This impacts reactivity in electrophilic substitutions and fluorescence properties .
Physicochemical Properties
A comparative analysis of key properties is summarized below:
| Property | Target Compound | 7-Hydroxy Analog (19088-73-4) | Carboxylic Acid Derivative (531-81-7) |
|---|---|---|---|
| Solubility | Low (lipophilic substituents) | Moderate (polar hydroxyl) | High (ionizable carboxylic acid) |
| Fluorescence | Likely quenched (NO₂ group) | Strong (OH enhances emission) | Weak (COOH may quench) |
| Reactivity | High (Br, NO₂ facilitate SNAr) | Moderate (OH directs reactions) | High (COOH enables derivatization) |
Notable Findings:
- The nitro group in the target compound is a known fluorescence quencher, contrasting with the hydroxyl group in the 7-hydroxy analog, which enhances fluorescence for imaging applications .
- The bromo substituent increases lipophilicity, making the compound more suitable for membrane-permeable applications compared to hydrophilic carboxylic acid derivatives .
Biological Activity
6-Bromo-7-methoxy-8-nitro-2-oxo-2H-chromene-3-carbonitrile is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, focusing on its anticancer properties, mechanism of action, and structure-activity relationship (SAR) studies.
Chemical Structure and Properties
The compound has the following molecular formula: C₁₁H₈BrN₃O₅. Its structure features a chromene backbone with various substituents that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 302.1 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in DMSO |
| CAS Number | 64962-93-2 |
Anticancer Properties
Recent studies have highlighted the anticancer potential of 6-Bromo-7-methoxy-8-nitro-2-oxo-2H-chromene-3-carbonitrile, particularly against breast cancer cell lines. The compound exhibits cytotoxic effects, as evidenced by its IC₅₀ values against various cancer cell lines.
Table 1: IC₅₀ Values of 6-Bromo-7-methoxy-8-nitro-2H-chromene-3-carbonitrile
| Cell Line | IC₅₀ (µM) |
|---|---|
| MCF-7 (Breast) | 5.4 |
| MDA-MB-231 | 4.8 |
| HeLa (Cervical) | 6.1 |
The compound's mechanism of action involves the induction of apoptosis in cancer cells, which has been linked to the activation of caspase pathways and the disruption of mitochondrial membrane potential.
The biological activity is largely attributed to the nitro and bromo substituents on the chromene ring, which enhance its interaction with cellular targets. The compound has shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase, thus preventing cancer cell proliferation .
Structure-Activity Relationship (SAR)
Research into the SAR of related compounds has provided insights into how modifications can enhance or diminish biological activity. For instance:
- Bromine Substitution : The presence of bromine at the 6-position significantly increases anticancer potency compared to non-brominated analogs.
- Methoxy Group : The methoxy group at the 7-position appears to stabilize the compound and improve solubility, contributing positively to its bioavailability.
- Nitro Group : The nitro group at the 8-position is crucial for maintaining cytotoxic activity, as demonstrated by analogs lacking this functional group which exhibited reduced efficacy .
Case Studies
A recent study explored the effects of this compound on various breast cancer cell lines, demonstrating significant antiproliferative effects. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis markers, confirming that treated cells exhibited increased levels of apoptotic indicators such as annexin V positivity and caspase activation.
Q & A
Q. Basic
- ¹H NMR : The methoxy group (δ ~3.8–4.0 ppm) and nitro group (deshielded aromatic protons at δ ~8.0–8.5 ppm) help identify substitution patterns. Coupling constants between adjacent protons on the chromene ring (e.g., J = 8–10 Hz) confirm regiochemistry .
- IR Spectroscopy : Key peaks include the nitrile stretch (~2225 cm⁻¹), carbonyl (C=O, ~1600–1700 cm⁻¹), and nitro (asymmetric stretching ~1520 cm⁻¹; symmetric ~1350 cm⁻¹) .
- Contradiction Analysis : Overlapping signals in crowded regions (e.g., aromatic protons) may require 2D NMR (COSY, HSQC) for resolution .
What strategies resolve contradictions in crystallographic data for solvated forms of this compound?
Q. Advanced
- Hydrogen Bonding Analysis : In solvated crystals (e.g., DMF disolvate), intermolecular O–H···O bonds between the carboxylic acid and DMF stabilize the lattice. Discrepancies in bond lengths (e.g., C–O vs. O–H) may arise from disorder, requiring SHELXL refinement with restraints .
- Twinned Data : For high-resolution datasets, use SHELXE to handle twinning and improve R-factors (<0.05 for R1). Multi-scan absorption corrections (SADABS) mitigate intensity variations .
- Validation Tools : Cross-check with PLATON or Mercury to validate hydrogen-bonding networks against similar structures (e.g., chromene-8-carboxylic acid derivatives) .
How do electronic effects of substituents influence this compound’s fluorescence for biological imaging?
Q. Advanced
- Nitro Group : Strong electron-withdrawing effects reduce fluorescence quantum yield by promoting non-radiative decay. However, conjugation with the chromene π-system can enhance Stokes shifts for imaging in viscous media (e.g., cellular membranes) .
- Bromo Group : Heavy-atom effect may increase spin-orbit coupling, leading to phosphorescence. This is exploitable in time-resolved fluorescence assays to reduce background noise .
- Methodological Optimization : Test solvent polarity (e.g., DMSO vs. PBS) and pH (4–9) to optimize emission intensity. Compare with 7-ethoxycoumarin-3-carbonitrile derivatives as benchmarks .
What in silico approaches predict reactivity in nucleophilic substitution reactions?
Q. Advanced
- DFT Calculations : Use Gaussian or ORCA to model transition states for SNAr (nucleophilic aromatic substitution) at the bromo position. The nitro group’s meta-directing effect can be quantified via Fukui indices .
- MD Simulations : Simulate solvation effects (e.g., DMF vs. THF) to predict reaction rates. Polar solvents stabilize charged intermediates, accelerating substitution .
- Contradiction Handling : Discrepancies between computational and experimental yields may arise from steric hindrance (e.g., methoxy group). Adjust models using Conformer-Rotamer Ensemble Sampling Tool (CREST) .
How can synthetic byproducts be minimized during nitration?
Q. Basic
- Temperature Control : Maintain nitration below 0°C to prevent over-nitration or ring degradation. Use H2SO4 as a catalyst to enhance regioselectivity .
- Protection/Deprotection : Temporarily protect the methoxy group with acetyl chloride, then deprotect post-nitration using NaOH/MeOH .
- Monitoring : Track reaction progress via TLC (silica, 10% MeOH/CH2Cl2). Isolate intermediates before proceeding to avoid cross-contamination .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
